
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as IPDP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Scientific Research Applications
Antimicrobial Activity
Compounds bearing the 1,3,4-oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to significant activity against both Gram-negative and Gram-positive bacteria. The synthesis of these compounds involves multiple steps, starting from benzenesulfonyl chloride, and has shown that the structure-activity relationship is crucial for their antimicrobial efficacy (Khalid et al., 2016). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potentials. This study found that specific compounds significantly inhibited the growth of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting that these derivatives could be potential candidates for antibacterial agents (Iqbal et al., 2017).
Anticancer Activity
The research also extends into the anticancer potential of 1,3,4-oxadiazole derivatives. A study synthesized and evaluated various derivatives for their cytotoxicity against different cancer cell lines, revealing that some compounds exhibited significant anticancer properties. The structural elucidation and evaluation of these compounds suggest their promise as therapeutic agents in cancer treatment (Vinayak et al., 2014).
Chemical Synthesis and Characterization
Beyond biological activities, research into 1,3,4-oxadiazole derivatives also focuses on their synthesis and chemical characterization. Studies have developed novel synthetic routes to create these compounds, providing insights into their structural properties and potential applications in various fields. For example, the synthesis and characterization of nitrogen heterocycles from D-galactose derivatives show the versatility of oxadiazole compounds in chemical synthesis and their potential utility in developing new materials or chemical agents (Faraco et al., 1999).
properties
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(2)16-20-21-17(24-16)13-5-8-22(9-6-13)11-15(23)19-14-4-3-7-18-10-14/h3-4,7,10,12-13H,5-6,8-9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJVAJNNHWKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

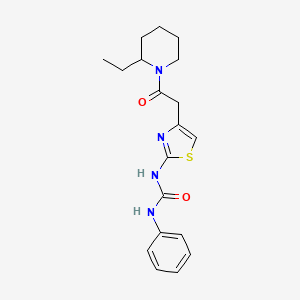
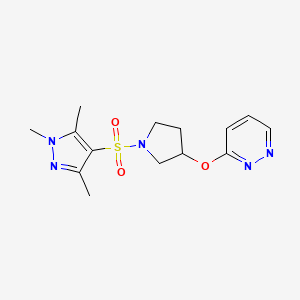
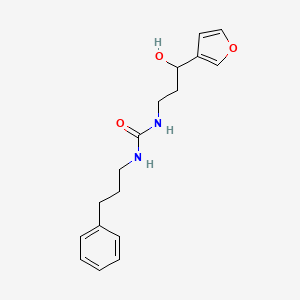
![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)
![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2625838.png)
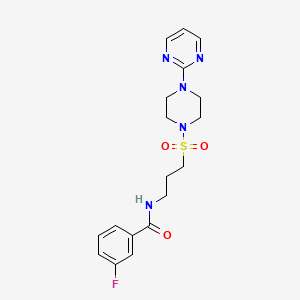
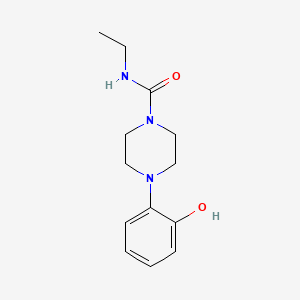
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2625844.png)
![1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-2-hydroxyethan-1-one](/img/structure/B2625845.png)
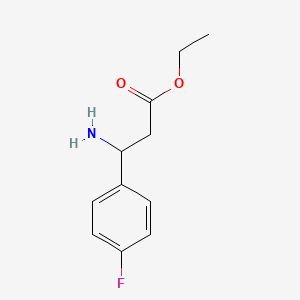
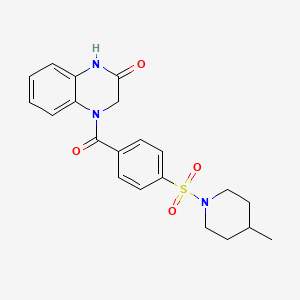
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2625848.png)